

# Capistruin's Mechanism of Action on Bacterial RNA Polymerase: A Technical Guide

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## Compound of Interest

Compound Name:	Capistruin
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## Abstract

**Capistruin**, a member of the threaded-lasso peptide family, is a potent inhibitor of bacterial transcription.[1][2] This document provides a comprehensive technical overview of the molecular mechanism by which **capistruin** targets and inhibits bacterial RNA polymerase (RNAP). Drawing upon structural and biochemical data, this guide details the binding site of **capistruin** on RNAP, its impact on transcriptional processes, and the basis of bacterial resistance. The information presented herein is intended to support further research and the development of novel antibacterial agents.

## Introduction to Capistruin

**Capistruin** is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by *Burkholderia thailandensis* E264.[1][2] Structurally, it is classified as a class II lasso peptide, characterized by a unique "threaded-lasso" fold.[3][4] This structure consists of a 9-residue N-terminal macrolactam ring through which the C-terminal tail is threaded and sterically locked in place by a bulky residue, R15.[4] This compact and rigid topology confers remarkable stability to the peptide.[1] **Capistruin** exhibits antimicrobial activity, particularly against closely related *Burkholderia* and *Pseudomonas* species.[5] Its mechanism of action is analogous to another well-studied lasso peptide, microcin J25 (MccJ25), with both targeting the bacterial RNA polymerase.[1][2]

## The Molecular Target: Bacterial RNA Polymerase

Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of synthesizing RNA from a DNA template. A critical feature of RNAP is the secondary channel, a tunnel through which nucleotide triphosphates (NTPs), the building blocks of RNA, access the enzyme's active site.<sup>[1][3]</sup> The flexibility of a key structural element, the trigger loop, is essential for the efficient catalysis of phosphodiester bond formation during RNA synthesis.<sup>[3][4]</sup>

## Mechanism of Inhibition

**Capistruin** exerts its antibacterial effect by directly binding to and inhibiting the function of bacterial RNAP.<sup>[1][2]</sup> The primary mechanism of inhibition involves the steric blockade of essential conformational changes within the enzyme that are necessary for catalysis.

## Binding to the RNAP Secondary Channel

Crystal structures of **capistruin** in complex with *Escherichia coli* RNAP reveal that the peptide binds within the secondary channel.<sup>[3][4]</sup> This binding site overlaps with that of MccJ25, explaining the observed cross-resistance between the two peptides.<sup>[1][3]</sup> Although they share a binding region, their precise interactions with RNAP residues are distinct.<sup>[3]</sup> **Capistruin** is oriented with its ring and tail proximal to the RNAP active site.<sup>[3][6]</sup>

## Steric Hindrance of Trigger Loop Folding

A key aspect of **capistruin**'s inhibitory action is the steric hindrance of the trigger loop's folding.<sup>[3][4]</sup> The trigger loop must adopt a folded conformation to facilitate efficient catalysis of nucleotide addition. By occupying a specific position within the secondary channel, **capistruin** physically prevents the trigger loop from achieving this active conformation.<sup>[3][4]</sup>

## Partially Noncompetitive Inhibition with Respect to NTPs

Biochemical assays have demonstrated that **capistruin**'s inhibition of transcription is partially noncompetitive with respect to NTP concentration.<sup>[3][4][7]</sup> Unlike MccJ25, which binds deeper in the secondary channel and partially competes with NTPs for binding, **capistruin** binds further from the active site.<sup>[3][4]</sup> This allows for the simultaneous binding of both **capistruin** and an NTP to the RNAP. However, even with the NTP bound, the presence of **capistruin**

significantly reduces the rate of phosphodiester bond formation by approximately eightfold, primarily by blocking the necessary folding of the trigger loop.[\[3\]](#)

## Quantitative Data

The following table summarizes key quantitative data related to the interaction of **capistruin** with bacterial RNAP.

Parameter	Value	Species	Reference
Inhibition Constant (Ki)	~1 $\mu$ M	E. coli	<a href="#">[3]</a>
Buried Surface Area upon Binding	970 $\text{\AA}^2$	E. coli	<a href="#">[3]</a>
Distance from RNAP Active Site ( $\text{Mg}^{2+}$ )	22.3 $\text{\AA}$	E. coli	<a href="#">[3]</a>
Reduction in Phosphodiester Bond Formation Rate	~8-fold	E. coli	<a href="#">[3]</a>

## Resistance to Capistruin

Bacterial resistance to **capistruin** has been linked to specific mutations in the genes encoding RNAP subunits. A notable mutation, T931I in the  $\beta'$  subunit of E. coli RNAP, confers resistance to both **capistruin** and MccJ25.[\[1\]\[8\]](#) This shared resistance profile strongly supports the conclusion that both lasso peptides have overlapping binding sites within the RNAP secondary channel.[\[1\]\[3\]](#) The location of this mutation within the secondary channel highlights the critical role of this region in the binding and inhibitory action of **capistruin**.

## Experimental Protocols

### In Vitro Transcription Elongation Assay

This assay is used to assess the inhibitory effect of **capistruin** on transcript elongation by RNAP.

- Formation of Stalled Elongation Complexes (ECs): Stalled ECs are assembled on a linear DNA template containing a specific promoter (e.g., galP1). Transcription is initiated in the presence of a limited set of NTPs, including a radioactively labeled nucleotide (e.g., [ $\alpha$ -<sup>32</sup>P]-CMP), and halted at a specific position by omitting one of the four NTPs (e.g., UTP).
- Inhibition and Elongation: The stalled complexes are incubated with varying concentrations of **capistruin**.
- Resumption of Transcription: The full complement of NTPs is added to the reaction, allowing transcription to resume.
- Analysis: The reaction products are quenched, and the RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed using a PhosphorImager to visualize the radioactive transcripts. Inhibition is observed as a reduction in the amount of full-length "run-off" transcripts and an accumulation of shorter transcripts in the presence of **capistruin**.<sup>[1]</sup>

## Abortive Initiation Assay

This assay quantifies the effect of **capistruin** on the initial stages of transcription.

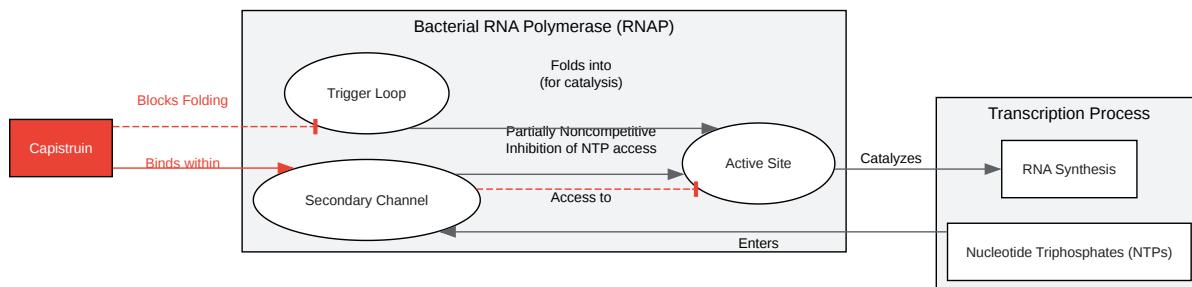
- Formation of Open Promoter Complex: E. coli RNAP holoenzyme is incubated with a DNA template containing a promoter to form the open promoter complex.
- Initiation with Dinucleotide Primer: The reaction is initiated with a dinucleotide primer (e.g., CpA) and a specific NTP (e.g., UTP) at varying concentrations.
- Incubation with Inhibitor: The reactions are carried out in the presence of different concentrations of **capistruin**.
- Quantification of Product: The rate of formation of the abortive product (e.g., CpApU) is measured.
- Kinetic Analysis: The data are fitted to a model of partially noncompetitive inhibition to determine the kinetic parameters (K<sub>i</sub>, K<sub>m</sub>, and  $\beta$ ).<sup>[9]</sup>

## In Vivo Antibacterial Activity Assay

This assay determines the susceptibility of bacterial strains to **capistruin**.

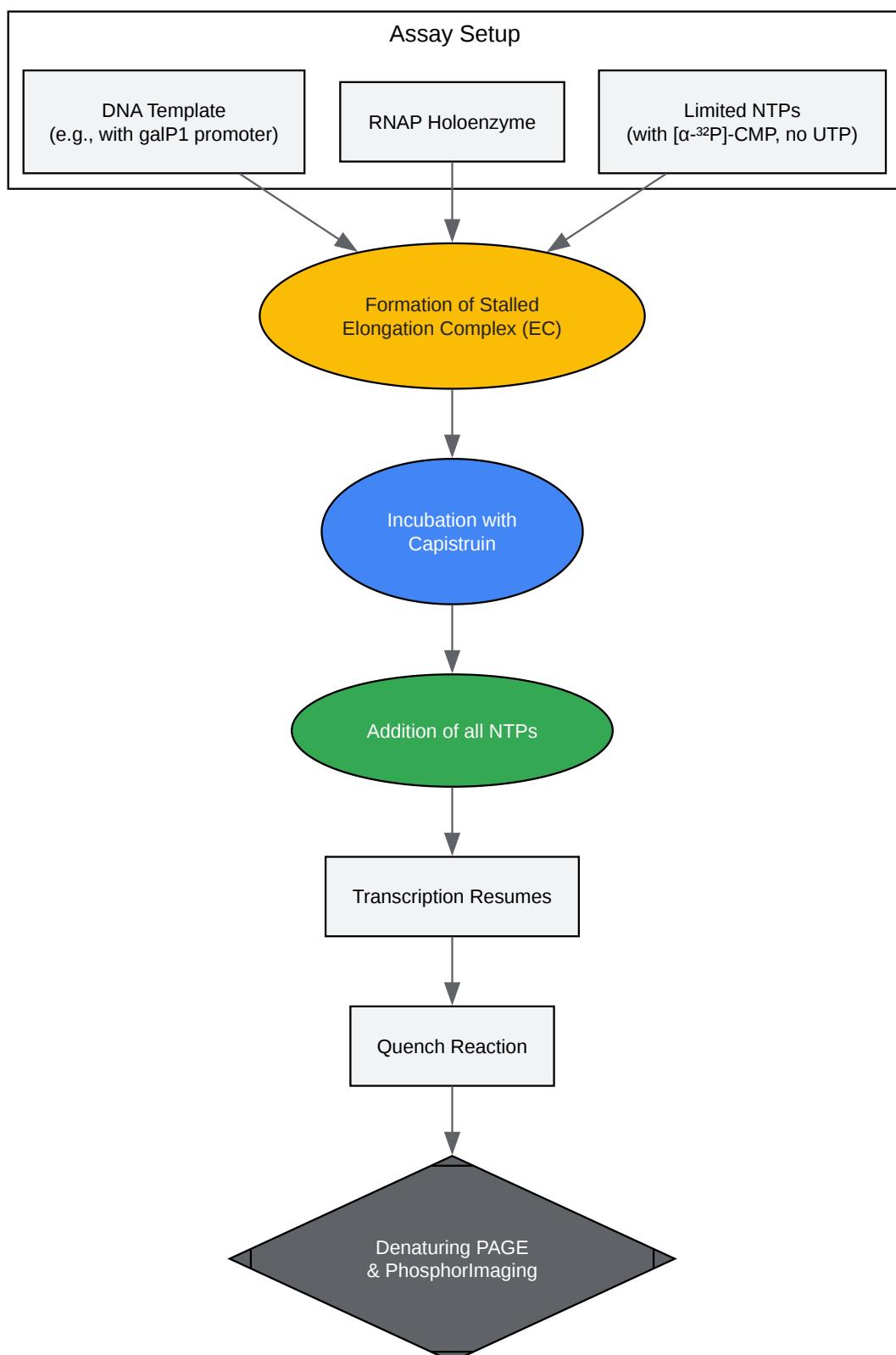
- **Bacterial Strains:** An *E. coli* strain with a compromised outer membrane (e.g.,  $\Delta$ tolC) is often used to facilitate the entry of the peptide. Strains expressing wild-type or mutant RNAP subunits are compared.
- **Growth Conditions:** Bacterial cultures are grown in the presence or absence of **capistruin** at a specific concentration (e.g., 50  $\mu$ M).
- **Measurement of Growth:** Bacterial growth is monitored by measuring the optical density at 600 nm ( $OD_{600}$ ) over a defined period (e.g., 16 hours).
- **Analysis:** The ratio of the final  $OD_{600}$  of the culture with **capistruin** to the control culture without the peptide is calculated to determine the extent of growth inhibition.[1]

## Visualizations



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Figure 1. Mechanism of **capistruin** inhibition of bacterial RNAP.



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Figure 2. Workflow for in vitro transcription elongation assay.

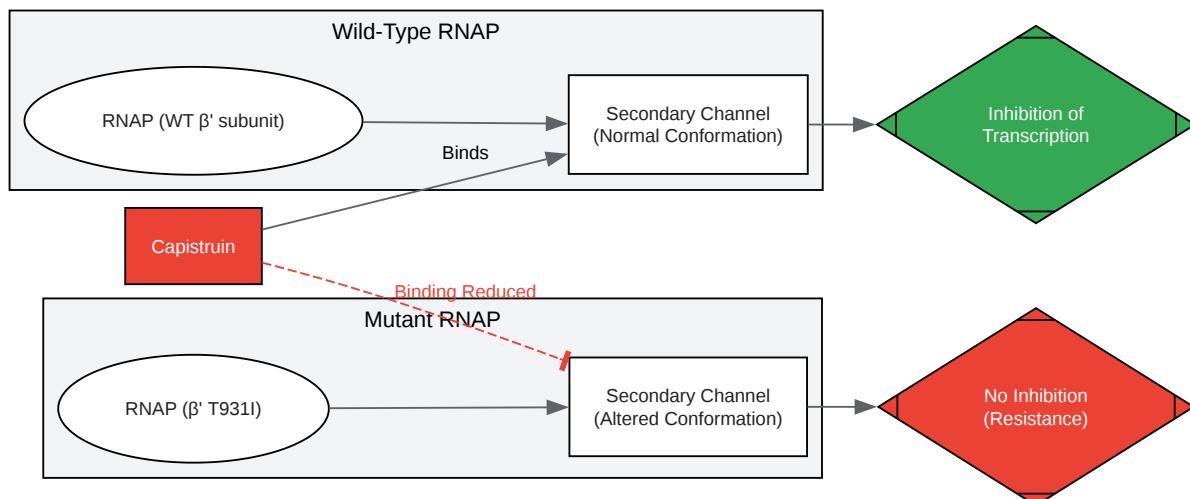
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Figure 3. Logical relationship of **capistruin** resistance.

## Conclusion

**Capistruin** represents a fascinating example of a natural product that has evolved to target a highly conserved and essential bacterial enzyme. Its mechanism of action, centered on binding to the RNAP secondary channel and allosterically inhibiting catalysis by preventing trigger loop folding, provides a solid foundation for the rational design of new antibacterial agents. The detailed structural and biochemical understanding of the **capistruin**-RNAP interaction offers a roadmap for developing novel lasso peptide-based therapeutics or small molecules that mimic its inhibitory mechanism, potentially overcoming existing antibiotic resistance. Further research into the diversity of lasso peptides and their targets will undoubtedly continue to provide valuable insights into bacterial physiology and opportunities for drug discovery.

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